N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities . They have shown inhibition of ubiquitin ligase , selective cytotoxicity against tumorigenic cell lines , and have been used in the prophylaxis and treatment of rotavirus infections .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
It is mentioned that the synthesized compounds have shown a favorable pharmacokinetic profile .
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Preparation Methods
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-1,3-benzothiazole with naphthalene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes, including the formation of intermediate compounds followed by cyclization reactions. These methods are optimized for large-scale production to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Research has shown that benzothiazole derivatives have anticancer properties, and this compound is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide can be compared with other benzothiazole derivatives such as:
- N-(4-chloro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
- N-(4-bromo-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
- N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
These compounds share similar structural features but differ in the substituents on the benzothiazole ring. The presence of different substituents can significantly affect their biological activities and chemical properties. For instance, the fluorine atom in this compound may enhance its lipophilicity and membrane permeability compared to its chloro or bromo counterparts.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2OS/c19-14-6-3-7-15-16(14)20-18(23-15)21-17(22)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXLLGENXWNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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